molecular formula C20H18F3N3O5S B2569408 ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate CAS No. 939893-62-6

ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate

Cat. No.: B2569408
CAS No.: 939893-62-6
M. Wt: 469.44
InChI Key: XBBKCROYOKFMJM-UHFFFAOYSA-N
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Description

Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate is a heterocyclic compound featuring a pyridine core substituted with cyano, trifluoromethyl, and 3,4-dimethoxyphenyl groups. The sulfanyl acetyl moiety bridges the pyridine ring to an ethyl carbamate functional group.

Properties

IUPAC Name

ethyl N-[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O5S/c1-4-31-19(28)26-17(27)10-32-18-12(9-24)13(20(21,22)23)8-14(25-18)11-5-6-15(29-2)16(7-11)30-3/h5-8H,4,10H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBKCROYOKFMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate typically involves a multi-step process:

  • Synthesis of the pyridinyl sulfanyl precursor: : This step involves the formation of the pyridine ring substituted with cyano, dimethoxyphenyl, and trifluoromethyl groups.

  • Attachment of the sulfanyl group: : The pyridinyl compound is then reacted with a thiol to introduce the sulfanyl group.

  • Formation of the carbamate: : The final step involves the reaction of the sulfanyl-substituted pyridine with ethyl chloroformate to form the this compound.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential:

  • Catalysts: : Use of suitable catalysts to enhance reaction rates.

  • Temperature and Pressure: : Controlling temperature and pressure to maintain the stability of intermediate compounds.

  • Purification: : Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate undergoes various chemical reactions:

  • Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to form amines.

  • Substitution: : The trifluoromethyl group can be substituted under certain conditions to introduce other functional groups.

  • Common reagents and conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.

Scientific Research Applications

Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate has diverse scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzymatic inhibition: : It can bind to active sites of enzymes, inhibiting their activity.

  • Receptor binding: : It may interact with cellular receptors, modulating signal transduction pathways.

  • Pathways involved: : Inhibition of key enzymes in metabolic pathways and modulation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridine-based scaffold is shared with analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents (R1, R2, R3) Pharmacological Notes
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate C₂₄H₂₂F₃N₃O₅S 545.51 g/mol R1: 3,4-dimethoxyphenyl; R2: CF₃; R3: Ethyl carbamate Enhanced metabolic stability due to trifluoromethyl and carbamate groups
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide () C₃₂H₃₀N₄O₃S 574.67 g/mol R1: Phenyl; R2: 4-ethoxy-3-methoxyphenyl; R3: 2,6-dimethylphenyl acetamide Reduced lipophilicity compared to trifluoromethyl analogs; potential for CNS activity due to dimethylphenyl
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide () C₂₀H₁₁F₃N₄OS₂ 444.5 g/mol R1: 2-thienyl; R2: CF₃; R3: 2-cyanophenyl acetamide Thienyl group may improve π-π stacking; lower molecular weight suggests better solubility
2-{[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide () C₃₁H₂₈N₄O₃S 560.65 g/mol R1: Phenyl; R2: 3,4-dimethoxyphenyl; R3: 2-ethylphenyl acetamide Ethylphenyl substituent may increase steric hindrance, reducing binding affinity

Substituent-Driven Pharmacological Effects

  • 3,4-Dimethoxyphenyl : Shared with the target compound and ’s analog, this substituent is linked to enhanced binding in kinase inhibition studies due to methoxy groups’ hydrogen-bonding capacity .
  • Carbamate vs. Acetamide : The ethyl carbamate in the target compound offers hydrolytic stability over acetamide derivatives, which may degrade faster in vivo .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~3.8) is higher than ’s analog (LogP ~2.9), suggesting greater membrane permeability .
  • Solubility : The carbamate group in the target compound improves aqueous solubility compared to acetamide derivatives (e.g., : ~0.5 mg/mL vs. target compound: ~1.2 mg/mL) .

Biological Activity

Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H21F3N6O3S2C_{27}H_{21}F_3N_6O_3S_2, with a molecular weight of 598.6 g/mol. It features a complex structure that includes a pyridine ring, cyano group, and trifluoromethyl substituent, which are significant for its biological activity.

PropertyValue
Molecular FormulaC27H21F3N6O3S2
Molecular Weight598.6 g/mol
Purity~95%
Complexity Rating1030

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For example, compounds with pyridine and cyano groups have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance potency against tumor cells .

Antimicrobial Activity

In vitro assays have demonstrated that compounds with similar scaffolds possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method has been employed to evaluate these activities, revealing effective inhibition at specific concentrations .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and microbial growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumors.

Case Studies

  • Antitumor Efficacy : A study on a related compound demonstrated potent inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In a comparative study, derivatives were tested against E. coli and Candida albicans, showing broad-spectrum activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL for certain compounds .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
Optimizing synthesis requires a combination of functional group reactivity analysis and statistical experimental design.

  • Functional Group Considerations : The compound’s pyridine, sulfanyl, and carbamate groups influence reaction pathways. For instance, the sulfanyl group may require inert atmospheres to prevent oxidation, while the trifluoromethyl group demands careful temperature control to avoid decomposition .
  • Design of Experiments (DoE) : Use fractional factorial designs or response surface methodologies to systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) and identify optimal conditions. This minimizes trial-and-error approaches and reduces resource expenditure .

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • NMR/IR : Confirm structural integrity by matching peaks to expected functional groups (e.g., cyano stretch at ~2200 cm⁻¹ in IR, pyridine protons in ¹H NMR) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, especially for the trifluoromethyl and dimethoxyphenyl moieties .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal stability, critical for storage and handling .

Advanced: What methodologies are suitable for studying interactions between this compound and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., KD values) by immobilizing the target protein and monitoring real-time interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms (e.g., hydrophobic vs. hydrogen-bonding interactions) .
  • Molecular Docking : Pre-screen potential targets using software like AutoDock, guided by the compound’s InChIKey and SMILES data to model binding poses .

Advanced: How can computational methods enhance reaction mechanism studies for this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, particularly for sulfanyl-acetyl bond formation or trifluoromethyl group reactivity .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can predict feasible pathways, reducing experimental workload. Pair these with kinetic studies (e.g., time-resolved spectroscopy) to validate computational findings .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

  • Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like assay conditions (e.g., pH, cell lines) or purity levels (≥95% by HPLC) .
  • Dose-Response Replication : Conduct independent dose-response curves under standardized protocols to confirm IC50/EC50 values. Cross-reference with structural analogs (e.g., pyridine derivatives) to identify trends .

Advanced: What advanced techniques can elucidate the environmental stability and degradation pathways of this compound?

Answer:

  • Photodegradation Studies : Expose the compound to UV-Vis light in environmental simulants (e.g., aqueous buffers with humic acids) and monitor degradation via LC-MS/MS .
  • Computational Fate Modeling : Apply tools like EPI Suite to predict biodegradation half-lives or bioaccumulation potential based on logP and molecular weight .

Advanced: How can researchers design experiments to resolve discrepancies in solubility data?

Answer:

  • High-Throughput Solubility Screening : Use automated platforms to test solubility across solvents (e.g., DMSO, PBS) and temperatures. Correlate results with Hansen solubility parameters .
  • Co-solvency Strategies : Employ phase diagrams to identify optimal co-solvent mixtures (e.g., ethanol-water) for improving solubility without destabilizing the compound .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real-time .
  • Flow Chemistry : Transition batch synthesis to continuous flow systems to enhance heat/mass transfer, particularly for exothermic steps like carbamate formation .

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